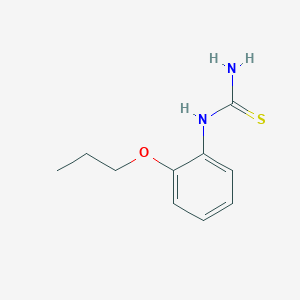

(2-Propoxyphenyl)thiourea

Description

Historical Context and Early Chemical Investigations of Substituted Thioureas

The study of thiourea (B124793) and its derivatives dates back to the 19th century, with the first synthesis of urea's sulfur analogue, thiourea, achieved by Marceli Nencki in 1873. nih.gov This discovery paved the way for the exploration of a wide array of substituted thioureas, which are organic compounds where one or more hydrogen atoms of thiourea are replaced by other functional groups. foodb.caresearchgate.net Early investigations into these compounds were driven by a desire to understand their fundamental chemical properties and reactivity.

Aryl-substituted thioureas, a sub-class to which (2-Propoxyphenyl)thiourea belongs, became subjects of interest due to the diverse electronic and steric effects imparted by the aromatic ring. Research in the late 19th and early 20th centuries focused on their synthesis, typically through the reaction of an aromatic amine with an isothiocyanate, and their basic chemical characterization. mdpi.com These foundational studies laid the groundwork for the more specialized research trajectories that would emerge later.

Structural Classification and Relevance within Organic Chemistry

This compound is classified as a disubstituted thiourea. Its structure features a thiourea core (–NH–C(=S)–NH–) where one nitrogen atom is bonded to a 2-propoxyphenyl group. The presence of the sulfur atom in place of oxygen distinguishes thioureas from their urea (B33335) counterparts, leading to significant differences in their chemical behavior. foodb.cawikipedia.org Thiourea and its derivatives are known to exist in tautomeric forms, the thione and the thiol (isothiourea) forms, with the thione form generally being more prevalent. wikipedia.org

The molecule's structure, with its combination of a polar thiourea group and a nonpolar aromatic ring with a propoxy substituent, makes it an interesting subject for studying intermolecular interactions such as hydrogen bonding. d-nb.info The thiourea moiety is a versatile functional group in organic synthesis, serving as a precursor for the creation of various heterocyclic compounds like thiazoles and pyrimidines. wikipedia.org The specific substituents on the nitrogen atoms can influence the reactivity and properties of the resulting heterocyclic systems.

Table 1: Structural and Chemical Information for this compound

| Property | Value |

| Chemical Formula | C10H14N2OS |

| Molecular Weight | 210.3 g/mol |

| CAS Number | 90873-07-7 |

| SMILES Code | S=C(N)NC1=CC=CC=C1OCCC |

This table is generated based on available chemical data. bldpharm.comsigmaaldrich.com

Overview of Academic Research Trajectories for Aryl-Substituted Thioureas

Academic research on aryl-substituted thioureas has evolved from fundamental synthesis and characterization to encompass a wide range of specialized applications. A significant area of investigation involves their use as ligands in coordination chemistry. The sulfur and nitrogen atoms of the thiourea group can coordinate with metal ions, leading to the formation of diverse metal complexes with interesting structural and electronic properties. scispace.comtandfonline.com

Furthermore, the ability of the N-H protons in thioureas to act as hydrogen-bond donors has led to their exploration as organocatalysts and anion receptors. d-nb.info The strength of this hydrogen bonding can be tuned by altering the electronic properties of the aryl substituent. d-nb.info

In recent decades, there has been a surge of interest in the biological activities of aryl-substituted thioureas. Numerous studies have reported on their potential as antibacterial, antifungal, anticancer, and antiviral agents. mdpi.comrsc.orgchemicalbook.combdpsjournal.org The specific substitution pattern on the aryl ring plays a crucial role in determining the biological efficacy of these compounds. Research in this area often involves the synthesis of libraries of related compounds to establish structure-activity relationships. researchgate.netmdpi.com The investigation into compounds like this compound and its analogues contributes to this growing body of knowledge, aiming to develop new therapeutic agents and other functional materials. aip.orgaip.orgresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(2-propoxyphenyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OS/c1-2-7-13-9-6-4-3-5-8(9)12-10(11)14/h3-6H,2,7H2,1H3,(H3,11,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXDYSMQZZUWBTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1NC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Propoxyphenyl Thiourea

Established Synthetic Pathways

Traditional methods for synthesizing N-arylthioureas often involve multiple steps, including the formation and subsequent modification of an intermediate compound. These pathways are well-documented in organic chemistry literature and provide a reliable, albeit sometimes less efficient, route to the target molecule.

Synthesis via Reaction of N-(2-propoxyphenylcarbamothioyl)benzamide with Sodium Methoxide (B1231860)

One established route to (2-Propoxyphenyl)thiourea involves a two-stage process. The first stage is the synthesis of an N-acylthiourea intermediate, specifically N-(2-propoxyphenylcarbamothioyl)benzamide. The second stage is the deacylation of this intermediate to yield the final product.

The synthesis of the N-acylthiourea intermediate can be accomplished by reacting 2-propoxyaniline (B1271045) with benzoyl isothiocyanate. More commonly, the benzoyl isothiocyanate is generated in situ to avoid handling the reactive isothiocyanate directly. This is typically achieved by reacting benzoyl chloride with a thiocyanate (B1210189) salt, such as ammonium (B1175870) or potassium thiocyanate, in a suitable solvent like acetone (B3395972). nih.govhumanjournals.com The highly reactive benzoyl isothiocyanate then readily reacts with the primary amine group of 2-propoxyaniline, which acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group to form the N-(2-propoxyphenylcarbamothioyl)benzamide intermediate. mdpi.comnih.gov

Step 1: Formation of Benzoyl Isothiocyanate

Step 2: Reaction with 2-Propoxyaniline

The second stage of this pathway is the selective cleavage of the benzoyl group from the N-acylthiourea intermediate. This is achieved by basic hydrolysis. Using a strong base like sodium methoxide (NaOCH3) in methanol (B129727) provides the necessary conditions to cleave the amide bond, which is more susceptible to nucleophilic attack than the thiourea (B124793) linkage. The methoxide ion attacks the carbonyl carbon of the benzoyl group, leading to the formation of methyl benzoate (B1203000) and the sodium salt of this compound. Subsequent workup with a mild acid neutralizes the salt, yielding the final product, this compound.

Step 3: Deacylation

Step 4: Acidic Workup

Investigation of Alternative Precursors and Reaction Conditions

The most direct and common alternative pathway for the synthesis of N,N'-disubstituted thioureas is the reaction between an amine and an isothiocyanate. researchgate.net In this case, the precursors would be 2-propoxyaniline and a suitable isothiocyanate. The synthesis of this compound can be achieved by reacting 2-propoxyaniline directly with 2-propoxyphenyl isothiocyanate, though this would lead to a symmetrical thiourea. For the target compound, the reaction would involve 2-propoxyaniline and thiocyanic acid or a salt, though this can be difficult to control.

A more versatile and widely used approach involves the reaction of 2-propoxyaniline with carbon disulfide (CS2). nih.gov This reaction typically proceeds through the formation of a dithiocarbamate (B8719985) salt intermediate upon reaction with a base. Subsequent reaction with another amine or decomposition can lead to the isothiocyanate, which then reacts with another molecule of the amine. To control the reaction and form the desired monosubstituted thiourea, specific reagents are often employed to trap the dithiocarbamate and facilitate the elimination of H2S.

Another variation involves using a desulfurating agent. For instance, primary amines can react with carbon disulfide, and the resulting dithiocarbamic acid can be treated with an agent like triflic anhydride (B1165640) (Tf2O) to generate the corresponding isothiocyanate in situ, which can then react with ammonia (B1221849) or another amine to produce the desired thiourea. ijacskros.com

| Precursor 1 | Precursor 2 | Reagent/Conditions | Product |

| 2-Propoxyaniline | Benzoyl Chloride / NH4SCN | Acetone, reflux | N-(2-propoxyphenylcarbamothioyl)benzamide |

| N-(2-propoxyphenylcarbamothioyl)benzamide | Sodium Methoxide | Methanol, reflux | This compound |

| 2-Propoxyaniline | Carbon Disulfide | Base, then desulfurating agent | 2-Propoxyphenyl isothiocyanate |

| 2-Propoxyphenyl isothiocyanate | Ammonia | Suitable solvent | This compound |

Modern Synthetic Innovations and Atom Economy Considerations

Recent advancements in chemical synthesis have emphasized the development of methods that are not only efficient but also environmentally benign. These "green chemistry" approaches aim to reduce waste, avoid hazardous solvents, and improve atom economy.

Development of Green Chemistry Approaches in Thiourea Synthesis

Several green methodologies have been successfully applied to the synthesis of thiourea derivatives, which are applicable to the preparation of this compound.

Solvent-Free Synthesis (Mechanochemistry): One innovative approach involves the solid-state synthesis of thioureas by grinding the reactants together, a technique known as mechanochemistry. nih.gov For example, an aryl isothiocyanate and an amine can be mixed in an agate mortar or a ball mill, often leading to quantitative yields in minutes without the need for any solvent. nih.gov This method significantly reduces waste and eliminates the environmental impact and cost associated with solvent use, separation, and purification.

Aqueous Media Synthesis: Water is considered the ultimate green solvent due to its abundance, non-toxicity, and non-flammability. Synthesizing thiourea derivatives in water has been shown to be effective. For instance, a one-step synthesis can be achieved using phenoxysulfonyl chloride and a primary amine in water at elevated temperatures (65-100°C). google.com This approach offers advantages such as readily available materials, mild reaction conditions, and simple product isolation via filtration. google.com Another method describes the synthesis of thioureas from amines and carbon disulfide in water, catalyzed by a deep eutectic solvent. tandfonline.com

Alternative Green Solvents: Research has explored the use of biodegradable and less toxic solvents. Cyrene, a bio-based solvent, has been demonstrated as a viable green alternative to traditional solvents like THF for the one-pot synthesis of N,N'-diaryl thioureas with nearly quantitative yields. nih.gov

Catalytic Methods for Efficient Formation

The use of catalysts can enhance reaction rates, improve yields, and allow for milder reaction conditions, all of which contribute to a more efficient and sustainable synthesis.

Organocatalysis: Thiourea derivatives themselves are known to act as powerful hydrogen-bond donor organocatalysts. acs.org While this is more relevant to the application of thioureas, the principles of hydrogen bonding are central to their synthesis. Catalytic approaches often focus on activating the electrophile (e.g., isothiocyanate) to facilitate the nucleophilic attack by the amine. beilstein-journals.org

| Method | Solvents | Key Features | Atom Economy |

| Mechanochemistry | Solvent-free | Rapid reaction, high yields, no solvent waste | High |

| Aqueous Synthesis | Water | Environmentally benign, simple workup | Good |

| Green Solvent | Cyrene | Biodegradable solvent, high yields | Good |

| DES Catalysis | Water | Recyclable catalyst, mild conditions | High |

Optimization Strategies for Enhanced Reaction Yields and Purity

To maximize the efficiency of any synthetic route, optimization of reaction parameters is crucial. This involves systematically adjusting conditions to find the ideal balance that favors high yield and purity while minimizing reaction time and side product formation.

For the synthesis of this compound, several factors can be optimized:

Temperature and Reaction Time: Many thiourea syntheses are sensitive to temperature. For instance, in aqueous DES-catalyzed reactions, temperatures around 100°C for 3 hours were found to be optimal for aromatic amines. tandfonline.com Lowering the temperature may slow the reaction rate and decrease the yield, while excessively high temperatures could lead to decomposition. Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) is essential to determine the optimal reaction time.

Concentration and Stoichiometry of Reactants: The molar ratio of the reactants plays a critical role. For the N-acylthiourea pathway, using a slight excess of the amine (2-propoxyaniline) can ensure the complete consumption of the more valuable in situ generated isothiocyanate. However, a large excess can make purification more difficult.

Catalyst Loading: In catalyzed reactions, the amount of catalyst must be optimized. For the choline (B1196258) chloride-urea DES system, a catalyst loading of 20 mol% was found to be optimal for aromatic amines. tandfonline.com Using too little catalyst can result in slow or incomplete reactions, while using too much adds unnecessary cost and can complicate purification without providing a significant benefit.

Solvent Choice: The choice of solvent can influence reactant solubility, reaction rate, and the ease of product isolation. While green solvents are preferred, traditional organic solvents like acetone or THF are often used for their ability to dissolve a wide range of reactants. The optimal solvent will provide good solubility for the reactants while allowing for easy precipitation or crystallization of the product upon completion.

Purification Methods: Purity is paramount, and the final product often requires purification. Recrystallization from a suitable solvent, such as ethanol, is a common and effective method for obtaining highly pure crystalline thiourea derivatives. asianpubs.org Another simple and effective method involves washing the filtered product with dilute acid (e.g., 10% hydrochloric acid) followed by water to remove any unreacted basic starting materials and inorganic salts. google.com

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification:This subsection would provide the exact mass measurement from HRMS analysis to verify the elemental formula of (2-Propoxyphenyl)thiourea.

Without access to the raw or processed spectroscopic data from a published scientific study or a comprehensive chemical database, any attempt to generate the content for these sections would be speculative and would not meet the required standards of scientific accuracy and detailed research findings.

A list of compound names mentioned in the article would have been provided in a table at the end, as per the instructions.

Should relevant experimental data for this compound become available in the future, this article can be generated to meet the specified requirements.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides profound insights into the molecular structure of a compound by probing its vibrational modes. For this compound, these techniques are crucial for identifying its key functional groups.

The N-H stretching vibrations of the thiourea (B124793) moiety are typically observed in the region of 3100-3500 cm⁻¹ iosrjournals.orgudel.eduwpmucdn.com. Primary amides and thioureas often show two bands in this region, corresponding to asymmetric and symmetric stretching modes wpmucdn.com. The presence of intermolecular hydrogen bonding can cause these bands to be broad.

The thiocarbonyl (C=S) stretching vibration is a key characteristic of thiourea compounds. However, its position in the IR spectrum can be variable and is often coupled with other vibrations, such as C-N stretching and N-H bending modes. Generally, the C=S stretching band is expected to appear in the range of 700-850 cm⁻¹ and can also have contributions in the 1050-1200 cm⁻¹ region cdnsciencepub.comactachemscand.orgnih.govresearchgate.net.

The C-O stretching vibrations from the propoxy group attached to the phenyl ring are anticipated to be strong and readily identifiable. For aryl ethers, the asymmetric C-O-C stretch typically appears as a strong band in the 1200-1300 cm⁻¹ region spectroscopyonline.com. A symmetric stretching vibration may also be observed at a lower frequency.

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Intensity |

| N-H Stretch | 3100-3500 | Medium to Strong, often broad |

| C=S Stretch | 700-850 and 1050-1200 | Medium to Strong |

| C-O Stretch (Aryl Ether) | 1200-1300 | Strong |

Note: The data in this table is based on typical values for related compounds and represents an expectation for this compound in the absence of experimental data.

Raman spectroscopy provides complementary information to IR spectroscopy. While specific Raman data for this compound is not available, the expected Raman active modes can be inferred. The C=S stretching vibration, which can be weak or complex in the IR spectrum, often gives a more distinct and intense band in the Raman spectrum of thiourea derivatives. The aromatic ring vibrations of the 2-propoxyphenyl group are also expected to produce strong signals in the Raman spectrum, providing information about the substitution pattern. Due to the polarizability of the sulfur atom, the C-S and S-H (in tautomeric forms) vibrations are generally strong in Raman scattering.

| Vibrational Mode | Expected Raman Shift Range (cm⁻¹) |

| N-H Stretch | 3100-3500 |

| Aromatic C-H Stretch | 3000-3100 |

| C=S Stretch | 700-850 |

| C-N Stretch | 1400-1500 |

| Aromatic Ring Vibrations | 1000-1600 |

Note: This table presents expected Raman shifts for the key functional groups in this compound based on data for analogous compounds, as specific experimental data is currently unavailable.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Transitions

UV-Vis spectrophotometry is utilized to study the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from π→π* and n→π* electronic transitions associated with the phenyl ring and the thiourea moiety.

The phenyl group and the C=S chromophore are the principal contributors to the UV-Vis absorption. Phenylthiourea derivatives typically exhibit strong absorption bands in the ultraviolet region. The π→π* transitions, associated with the aromatic system, are expected to appear at shorter wavelengths (around 200-280 nm) with high molar absorptivity. The n→π* transition, involving the non-bonding electrons on the sulfur atom of the thiocarbonyl group, is expected to appear at longer wavelengths (above 300 nm) and is typically of lower intensity youtube.comyoutube.comlibretexts.orgyoutube.comtanta.edu.eg. The propoxy substituent on the phenyl ring may cause a slight bathochromic (red) shift of the absorption maxima compared to unsubstituted phenylthiourea.

| Electronic Transition | Expected Wavelength Range (nm) | Chromophore |

| π→π | 200-280 | Phenyl ring, C=S |

| n→π | >300 | C=S |

Note: The data presented is a theoretical expectation for this compound based on the electronic spectroscopy of similar aromatic thiourea compounds, in the absence of specific experimental data.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions. At present, there are no published crystal structure data for this compound.

The successful application of X-ray crystallography is contingent upon the availability of high-quality single crystals. Several techniques can be employed for the crystal growth of organic compounds like this compound.

Commonly used methods include:

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent, and the solvent is allowed to evaporate slowly over time, leading to the formation of crystals ufl.edurochester.edumit.eduresearchgate.net.

Slow Cooling: A saturated solution at an elevated temperature is gradually cooled, reducing the solubility of the compound and inducing crystallization ufl.edurochester.edumit.edu.

Vapor Diffusion: A solution of the compound is placed in a sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, causing the compound to precipitate and form crystals ufl.eduresearchgate.net.

Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible solvent in which it is insoluble. Crystals form at the interface of the two liquids ufl.edurochester.edu.

Optimization of crystal growth involves screening various solvents and solvent mixtures, controlling the rate of cooling or evaporation, and adjusting the concentration of the solution.

Once a suitable single crystal is obtained, X-ray diffraction analysis can be performed. This analysis yields fundamental crystallographic data, including the unit cell parameters and the space group.

Unit Cell Parameters: These are the dimensions of the smallest repeating unit in the crystal lattice, defined by the lengths of the three axes (a, b, c) and the angles between them (α, β, γ).

Space Group: This describes the symmetry elements present in the crystal structure.

For thiourea and its derivatives, various crystal systems and space groups have been observed, often influenced by the nature of the substituents and the resulting intermolecular interactions, such as hydrogen bonding nih.govsemanticscholar.org. The determination of these parameters for this compound would be the first step in a complete structural elucidation.

| Parameter | Description | This compound Data |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. | Data not available |

| Space Group | The space group provides a detailed description of the symmetry of the crystal. | Data not available |

| a (Å) | Length of the 'a' axis of the unit cell. | Data not available |

| b (Å) | Length of the 'b' axis of the unit cell. | Data not available |

| c (Å) | Length of the 'c' axis of the unit cell. | Data not available |

| α (°) | Angle between the 'b' and 'c' axes. | Data not available |

| β (°) | Angle between the 'a' and 'c' axes. | Data not available |

| γ (°) | Angle between the 'a' and 'b' axes. | Data not available |

| V (ų) | Volume of the unit cell. | Data not available |

| Z | Number of molecules per unit cell. | Data not available |

Note: The table indicates that no experimental crystallographic data for this compound is currently available in the public domain.

Elucidation of Intramolecular and Intermolecular Interactions, Including Hydrogen Bonding Networks

In the solid state, thiourea derivatives are known to form extensive networks of hydrogen bonds, which play a crucial role in stabilizing the crystal lattice. conicet.gov.arnih.gov The primary hydrogen bond donors in the this compound molecule are the N-H groups of the thiourea moiety, while the primary acceptors are the sulfur atom of the thiocarbonyl group and the oxygen atom of the propoxy substituent.

It is anticipated that the crystal structure of this compound would be significantly influenced by intermolecular N—H···S and N—H···O hydrogen bonds. In the case of N-(2-Methoxyphenyl)thiourea, molecules are linked into infinite chains along the a-axis by such intermolecular interactions. researchgate.net This suggests a similar propensity for chain formation in this compound, driven by the strong hydrogen bonding capabilities of the thiourea group.

Furthermore, weaker C—H···S and C—H···O interactions involving the aromatic and aliphatic protons may also contribute to the stability of the crystal packing. The interplay of these various hydrogen bonds—strong and weak, intra- and intermolecular—results in a complex and well-defined three-dimensional structure.

A comprehensive understanding of these interactions would typically be derived from single-crystal X-ray diffraction studies, which provide precise measurements of bond lengths, bond angles, and dihedral angles. Such data allows for the definitive characterization of the hydrogen bonding network.

For illustrative purposes, the types of hydrogen bonds expected in this compound, based on the analysis of its analogue and general principles of thiourea chemistry, are summarized in the table below. It is imperative to note that the specific geometric parameters would require experimental determination.

| Interaction Type | Donor | Acceptor | Description |

| Intermolecular Hydrogen Bond | N-H (Thiourea) | S (Thiourea) | Links molecules into chains or dimers, contributing significantly to the crystal lattice energy. |

| Intermolecular Hydrogen Bond | N-H (Thiourea) | O (Propoxy) | Connects adjacent molecules, contributing to the formation of a 3D network. |

| Intramolecular Hydrogen Bond | N-H (Thiourea) | O (Propoxy) | Stabilizes the molecular conformation, potentially leading to a pseudo-planar ring structure. |

| Weak Hydrogen Bond | C-H (Aromatic/Aliphatic) | S (Thiourea) | Provides additional stabilization to the crystal packing. |

| Weak Hydrogen Bond | C-H (Aromatic/Aliphatic) | O (Propoxy) | Further contributes to the cohesion of the crystal structure. |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations utilize the fundamental principles of quantum mechanics to model and solve for the electronic structure of molecules. These calculations are foundational for understanding a molecule's intrinsic properties, including its geometry, stability, and reaction pathways.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, renowned for its excellent balance of accuracy and computational cost. researchgate.net A primary application of DFT is the determination of a molecule's optimized geometry—the most stable 3D arrangement of its atoms—by locating the minimum on its potential energy surface. This process yields precise data on bond lengths, bond angles, and the dihedral angles that define the molecule's shape.

In studies of related compounds, such as 1-(2-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (FPTT), DFT calculations with the B3LYP functional and a 6-311G(d,p) basis set have been successfully used to predict geometric parameters that show strong agreement with experimental X-ray crystallography data. researchgate.netajol.info Beyond geometry, DFT provides a detailed picture of the electronic structure by calculating the electron density distribution, which is crucial for understanding bonding patterns and the distribution of charge across the molecule.

| Parameter | Bond Length (Å) |

|---|---|

| C=S | 1.6792 |

| C-N (Thiourea) | 1.3624 - 1.4137 |

| C-F (of CF3) | 1.3504 - 1.3526 |

Data sourced from a study on 1-(2-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (FPTT) for illustrative purposes. researchgate.net

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as the primary electron donor, while the LUMO serves as the primary electron acceptor in chemical reactions. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a fundamental indicator of a molecule's kinetic stability and reactivity. mdpi.com A smaller gap generally signifies a more reactive molecule, as less energy is needed to promote an electron to an excited state. researchgate.net

From the energies of the HOMO and LUMO, a suite of global reactivity descriptors can be calculated to quantify and predict a molecule's chemical tendencies researchgate.net:

Ionization Potential (I): The energy needed to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released upon gaining an electron (A ≈ -ELUMO).

Electronegativity (χ): The power to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance to change in electron configuration (η = (I - A) / 2). Molecules with large HOMO-LUMO gaps are considered "hard."

Chemical Softness (S): The inverse of hardness (S = 1 / 2η), where "soft" molecules are more reactive.

Electrophilicity Index (ω): A measure of a molecule's propensity to act as an electrophile (ω = μ² / 2η, where μ is the chemical potential).

For the analogous compound FPTT, a relatively small HOMO-LUMO gap and a high electrophilicity index were calculated, which are often correlated with heightened biological activity. researchgate.net

| Descriptor | Calculated Value (eV) |

|---|---|

| EHOMO | -7.326 |

| ELUMO | -4.583 |

| Energy Gap (ΔE) | 2.743 |

| Hardness (η) | 1.371 |

| Electrophilicity Index (ω) | 12.929 |

Data sourced from a study on 1-(2-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (FPTT) for illustrative purposes. researchgate.net

Quantum chemistry is a powerful tool for predicting spectroscopic data, which aids in the interpretation of experimental results and structural confirmation.

Vibrational Frequencies: DFT calculations can accurately predict the vibrational modes of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. mdpi.com Each calculated frequency can be assigned to a specific molecular motion, such as N-H stretching or C=S bending. A close match between the theoretical and experimental spectra provides strong evidence for the proposed molecular structure. mdpi.comresearchgate.netmdpi.com

NMR Chemical Shifts: The chemical shifts observed in Nuclear Magnetic Resonance (1H and 13C NMR) spectroscopy can also be predicted theoretically. ajol.info By calculating the magnetic shielding of each nucleus within the molecule's electronic environment, a theoretical spectrum can be generated. This is invaluable for assigning the complex signals in experimental NMR data and confirming the connectivity of the molecule.

Molecular Modeling and Simulation

While quantum mechanics describes the electronic nature of molecules, molecular modeling techniques simulate their physical motion and interactions over time, providing a dynamic perspective on molecular behavior.

Molecules containing rotatable single bonds, such as the propoxy side chain in (2-Propoxyphenyl)thiourea, can adopt numerous different spatial orientations, or conformations. Conformational analysis is the process of identifying the most energetically favorable of these conformations. This is typically achieved by conducting a Potential Energy Surface (PES) scan, where the molecule's energy is systematically calculated as a function of key dihedral angles. nih.gov The resulting energy landscape reveals the low-energy stable conformers and the energy barriers that separate them. For the parent thiourea molecule, theoretical studies have shown that a non-planar C2 symmetry conformation is the most stable. mst.edu A similar analysis for this compound would clarify how the propoxy and phenyl groups orient themselves to achieve maximum stability.

Molecular Dynamics (MD) is a computational simulation method that models the physical movement of atoms and molecules over time. scispace.com By solving Newton's equations of motion for a system, MD simulations provide a virtual "movie" of molecular behavior at the atomic level. For this compound, MD simulations would be instrumental in:

Exploring Conformational Flexibility: Observing how the molecule transitions between its various stable conformations in a realistic solvent environment.

Analyzing Solvation Effects: Understanding how solvent molecules, such as water, arrange around the solute and form hydrogen bonds, which is critical for predicting properties like solubility. scispace.com

Modeling Biomolecular Interactions: Simulating the interaction between this compound and a biological target, like an enzyme active site, to elucidate its potential mechanism of action. mdpi.com

In the study of the analogous compound FPTT, MD simulations were effectively used to compute its solubility parameter and to analyze its interactions with water molecules through radial distribution functions (RDFs). researchgate.netscispace.com

Structure-Property Relationship Studies

Computational chemistry and theoretical investigations play a pivotal role in modern drug discovery, offering insights into the relationship between a molecule's structure and its biological activity. For thiourea derivatives, including this compound, these methods are instrumental in guiding the synthesis of more potent and selective compounds. By modeling molecular properties and interactions, researchers can predict biological activity, understand mechanisms of action, and design novel therapeutic agents with improved efficacy.

Theoretical Approaches to Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Compounds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their pharmacological activity. farmaciajournal.com This approach is fundamental in medicinal chemistry for predicting the activity of newly designed molecules, thereby reducing the time and cost associated with drug development. farmaciajournal.comresearchgate.net For thiourea derivatives, QSAR studies have been successfully employed to understand the structural requirements for various biological activities, including anticancer and antimicrobial effects. nih.govscichemj.org

The development of a QSAR model typically begins with the calculation of molecular descriptors for a set of compounds with known activities. These descriptors quantify various aspects of a molecule's physicochemical properties. Common descriptors used in QSAR studies of thiourea derivatives include:

Electronic Properties: Electronegativity, ionization potential, and electron affinity, often calculated using methods like Density Functional Theory (DFT). ajol.infosciencepublishinggroup.com

Steric Properties: Molecular volume, surface area, and van der Waals volume, which describe the size and shape of the molecule. nih.gov

Hydrophobicity: The octanol-water partition coefficient (LogP), which is a crucial predictor of a molecule's bioavailability and ability to cross biological membranes. farmaciajournal.comscichemj.org

Topological and Quantum Chemical Descriptors: Bond lengths, vibration frequencies, and the presence of specific functional groups or bonds within the molecule. nih.govscichemj.org

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) are used to build a mathematical model that links these descriptors to the biological activity. scichemj.orgsciencepublishinggroup.com The validity and predictive power of the resulting QSAR models are assessed using various statistical indicators. A robust model is characterized by a high squared correlation coefficient (R²) and a low root mean square error (RMCE), indicating a strong correlation between predicted and experimental activities. scichemj.org

For instance, a QSAR study on thiourea derivatives with anticancer activities identified lipophilicity (LogP), specific C=O bond vibration frequencies, and C-N bond lengths as priority descriptors for predicting activity against liver cancer. scichemj.orgsciencepublishinggroup.com Another study highlighted the importance of mass, polarizability, and the frequency of C-N and N-N bonds as key predictors for the anticancer activities of fluoro-thiourea derivatives. nih.gov The reliability of these models was confirmed through rigorous validation methods, yielding high predictive performance. nih.gov

| QSAR Model Focus | Key Molecular Descriptors Identified | Statistical Method | Key Statistical Indicators | Reference |

|---|---|---|---|---|

| Anticancer Activity (Liver) | Lipophilicity (LogP), Bond Lengths (d(C=N2), d(N2-Cphen1)), Vibration Frequency (υ(C=O)) | Multiple Linear Regression (MLR) | R² = 0.906; RMCE = 0.198 | scichemj.orgsciencepublishinggroup.com |

| Anticancer Activity (General) | Mass, Polarizability, Electronegativity, Van der Waals Volume, LogP, Bond Frequencies (C-N, F-F, N-N) | Not Specified | Training Set R² = 0.8301-0.9636; Cross-validation R² = 0.7628-0.9290 | nih.gov |

| General Bioavailability | LogP, Molecular Surface Area, Molecular Volume | DFT B3LYP/6-31G* | Calculated LogP values between 0.52 - 1.20 | farmaciajournal.comresearchgate.net |

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) a molecule must possess to exert a specific biological effect. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. The resulting pharmacophore model serves as a 3D query to screen large compound libraries for molecules with the desired structural features, or to guide the design of new, more potent ligands. nih.gov

For thiourea derivatives, this approach has been instrumental in discovering novel compounds with potential therapeutic applications. The thiourea moiety itself is a versatile pharmacophore due to the presence of nucleophilic sulfur and nitrogen atoms, which can form crucial hydrogen bonds and coordinate with metal ions in biological targets. mdpi.commdpi.com The general structure of thioureas allows for significant chemical diversity, making them excellent scaffolds for drug design. researchgate.netsphinxsai.com

The process often begins with a set of known active compounds. These molecules are conformationally analyzed and superimposed to identify common chemical features that are spatially aligned. This common-feature model then forms the basis of the pharmacophore. For example, a pharmacophore-based virtual screening of a library of pyrrolizines bearing urea (B33335)/thiourea moieties was performed to identify potential anticancer agents. nih.govresearchgate.net The top-scoring compounds were then synthesized and evaluated, leading to the discovery of molecules with potent cytotoxic activities against various cancer cell lines. nih.gov

Derivatization Strategies and Synthetic Transformations of 2 Propoxyphenyl Thiourea

Synthesis of Heterocyclic Derivatives

The presence of the nucleophilic sulfur and nitrogen atoms in the thiourea (B124793) group of (2-Propoxyphenyl)thiourea makes it an excellent precursor for the synthesis of various heterocyclic compounds. The formation of thiazole and thiazolidine rings are among the most explored synthetic pathways.

Formation of Thiazole Scaffolds through Reaction with Haloketones (e.g., 3-(2-bromoacetyl)-8-chloro-2H-chromen-2-one)

The Hantzsch thiazole synthesis is a well-established and widely utilized method for the construction of thiazole rings. organic-chemistry.orgresearchgate.net This reaction involves the condensation of a thioamide, in this case, this compound, with an α-haloketone. A notable example of such a transformation is the reaction with 3-(2-bromoacetyl)-8-chloro-2H-chromen-2-one.

The general reaction scheme for the Hantzsch synthesis between an N-arylthiourea and an α-bromoacetylcoumarin derivative is presented below:

| Reactant 1 | Reactant 2 | Product |

| N-Arylthiourea | α-Bromoacetylcoumarin | 2-(Arylamino)thiazolyl-coumarin |

Investigation of Reaction Mechanisms and Regioselectivity in Heterocycle Annulation

The mechanism of the Hantzsch thiazole synthesis is a well-understood process involving nucleophilic substitution and cyclocondensation. However, with unsymmetrically substituted thioureas like this compound, the question of regioselectivity in the cyclization step arises. The two nitrogen atoms of the thiourea moiety are not equivalent, and either could potentially participate in the ring-closing step.

In the case of N-arylthioureas, the reaction with α-haloketones generally leads to the formation of 2-(arylamino)thiazoles. This regioselectivity is attributed to the electronic effects of the aryl substituent. The electron-withdrawing nature of the aryl group decreases the nucleophilicity of the adjacent nitrogen atom, making the terminal, unsubstituted nitrogen more likely to act as the nucleophile in the cyclization step. Studies on the Hantzsch synthesis with N-monosubstituted thioureas have shown that under neutral conditions, the reaction exclusively yields 2-(N-substituted amino)thiazoles. mdpi.com However, under acidic conditions, a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles can be formed, indicating that the reaction conditions can influence the regioselectivity. mdpi.com

Exploration of Other Thiazole and Thiazolidine Derivatives

Beyond the classic Hantzsch synthesis, other derivatives of thiazole and its reduced form, thiazolidine, can be accessed from this compound. For instance, the reaction with α-halocarboxylic acids or their esters can lead to the formation of thiazolidin-4-one derivatives. nih.gove3s-conferences.org The synthesis of 2-iminothiazolidin-4-ones is a common outcome of the reaction between thioureas and chloroacetyl chloride. organic-chemistry.org

Furthermore, multicomponent reactions offer an efficient strategy for the synthesis of highly substituted thiazole derivatives. One-pot procedures involving an α-haloketone, a thiourea, and another component, such as a substituted aldehyde, can lead to diverse thiazole scaffolds. bepls.com The synthesis of thiazolidine-2-thione derivatives has also been reported through various synthetic routes. nih.gov

Modification of the Thiourea Moiety

The thiourea functional group in this compound is amenable to various chemical modifications, including reactions at the nitrogen and sulfur atoms.

N-Alkylation and N-Acylation Reactions

The nitrogen atoms of the thiourea moiety can undergo alkylation and acylation reactions. N-acylation of thioureas is a common transformation that can be achieved using various acylating agents such as acid chlorides or anhydrides. mdpi.comnih.gov The synthesis of N-acyl thiourea derivatives often proceeds through the formation of an isothiocyanate intermediate, which then reacts with an amine. mdpi.com Regioselectivity can be an issue in the acylation of unsymmetrical thioureas, with the position of acylation often depending on the electronic and steric properties of the substituents on the nitrogen atoms. researchgate.net

N-alkylation can be achieved using alkyl halides. The reaction typically occurs at one of the nitrogen atoms, leading to the corresponding N-alkylated thiourea derivative.

Chemical Transformations of the Sulfur Atom

The sulfur atom in the thiourea moiety is nucleophilic and can undergo various chemical transformations, most notably oxidation and desulfurization.

Oxidation: The oxidation of thioureas can lead to a variety of products depending on the oxidant and reaction conditions. researchgate.netresearchgate.net Mild oxidation can result in the formation of formamidine disulfides. Stronger oxidizing agents can lead to the formation of thiourea S-oxides (sulfines) and further to S,S-dioxides. nih.gov These oxidized derivatives are often unstable and can undergo further reactions. The S-oxygenation of thiourea has been shown to produce genotoxic products. rsc.org

Desulfurization: The sulfur atom can be removed from the thiourea moiety in a process known as desulfurization. This transformation typically converts the thiourea into the corresponding urea (B33335) or a cyanamide derivative. Oxidative desulfurization can be achieved using various reagents, including singlet molecular oxygen. researchgate.net This reaction proceeds smoothly under mild conditions to afford the respective ureas in high yields. researchgate.net

Functionalization of the Phenyl and Propoxy Groups

The strategic functionalization of the phenyl and propoxy groups of this compound can lead to the synthesis of novel compounds with tailored properties. The reactivity of these groups is influenced by the electronic nature of the substituents already present on the aromatic ring.

Functionalization of the Phenyl Ring:

The phenyl ring of this compound is activated towards electrophilic aromatic substitution (SEAr) reactions due to the electron-donating nature of the propoxy and thiourea substituents. These groups direct incoming electrophiles primarily to the ortho and para positions relative to their own positions. libretexts.org

Key electrophilic aromatic substitution reactions that can be envisaged for the functionalization of the phenyl ring include:

Nitration: Introduction of a nitro group (-NO2) onto the aromatic ring can be achieved using nitrating agents such as a mixture of nitric acid and sulfuric acid. This reaction would likely yield a mixture of nitro-substituted isomers.

Halogenation: The introduction of halogen atoms (e.g., -Cl, -Br, -I) can be accomplished using appropriate halogenating agents, often in the presence of a Lewis acid catalyst. wikipedia.org

Friedel-Crafts Alkylation and Acylation: These reactions allow for the introduction of alkyl or acyl groups, respectively, onto the phenyl ring using an alkyl halide or an acyl halide in the presence of a strong Lewis acid catalyst like aluminum chloride. wikipedia.org

Sulfonation: The introduction of a sulfonic acid group (-SO3H) can be achieved by treatment with fuming sulfuric acid. wikipedia.org

The precise regioselectivity of these reactions would be determined by the combined directing effects of the propoxy and thiourea groups, as well as steric hindrance.

Functionalization of the Propoxy Group:

The propoxy group offers opportunities for modification, primarily through reactions involving the ether linkage or the terminal methyl group.

Ether Cleavage: The propoxy group can potentially be cleaved to yield the corresponding phenol derivative under harsh reaction conditions, for instance, by using strong acids like hydrobromic acid or hydroiodic acid. This would open up avenues for further derivatization at the newly formed hydroxyl group.

Oxidation: The terminal methyl group of the propoxy chain could be a target for oxidation reactions to introduce other functional groups, although this would require selective reagents to avoid oxidation of other parts of the molecule.

Table 1: Potential Derivatization Reactions of this compound

| Reaction Type | Reagents and Conditions | Potential Product |

| Nitration | HNO3, H2SO4 | Nitro-(2-propoxyphenyl)thiourea isomers |

| Bromination | Br2, FeBr3 | Bromo-(2-propoxyphenyl)thiourea isomers |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | Acyl-(2-propoxyphenyl)thiourea isomers |

| Sulfonation | Fuming H2SO4 | This compound sulfonic acid isomers |

| Ether Cleavage | HBr or HI, heat | (2-Hydroxyphenyl)thiourea |

Development of Molecular Scaffolds for Chemical Research

Thiourea derivatives are recognized as versatile building blocks in the synthesis of a wide array of heterocyclic compounds and are utilized as scaffolds in the development of chemical libraries for drug discovery and other applications. researchgate.netnih.govbroadinstitute.org The this compound molecule, with its multiple reactive sites, is a prime candidate for the construction of diverse molecular scaffolds.

The thiourea moiety itself can participate in various cyclization reactions. For instance, N-arylthioureas can react with α-haloketones to form aminothiazole derivatives. sphinxsai.com Similarly, condensation reactions with β-dicarbonyl compounds can lead to the formation of pyrimidine-based structures. sphinxsai.com

The presence of the 2-propoxy group can also influence the development of molecular scaffolds. For example, intramolecular cyclization reactions involving the propoxy group and the thiourea moiety could potentially lead to the formation of novel heterocyclic ring systems. While specific examples for this compound are not documented, the general reactivity of N-(2-alkoxyphenyl)thioureas suggests the possibility of such transformations.

Furthermore, this compound can serve as a versatile building block in combinatorial chemistry to generate libraries of related compounds. broadinstitute.orgnih.gov By systematically varying the substituents on the phenyl ring, modifying the propoxy group, or reacting the thiourea moiety with a diverse set of reagents, a large number of unique molecules can be synthesized. These libraries can then be screened for various biological activities or used to probe structure-activity relationships.

Metal-catalyzed cross-coupling reactions represent another powerful tool for the derivatization of this compound, potentially utilizing either the phenyl ring or the thiourea group as a coupling partner. nih.govbenthamscience.com Such reactions could enable the introduction of a wide range of substituents and the construction of complex molecular architectures.

Table 2: Potential Applications of this compound in Scaffold Development

| Application Area | Synthetic Strategy | Resulting Scaffold/Library |

| Heterocyclic Synthesis | Cyclization with α-haloketones | Thiazole derivatives |

| Heterocyclic Synthesis | Condensation with β-dicarbonyls | Pyrimidine derivatives |

| Combinatorial Chemistry | Multi-component reactions | Diverse libraries of substituted thioureas |

| Medicinal Chemistry | Bioisosteric replacement studies | Analogs with modified physical and chemical properties |

In-depth Analysis of this compound Reveals Scant Data on Metal Complex Coordination Chemistry

Despite a thorough investigation into the scientific literature, detailed research on the coordination chemistry and metal complex formation of this compound remains notably absent. While the synthesis of this compound has been documented as an intermediate in the development of therapeutic agents, comprehensive studies elucidating its behavior as a ligand in coordination complexes are not publicly available.

The exploration of thiourea derivatives in coordination chemistry is a vibrant field of study, owing to their versatile binding capabilities through sulfur and nitrogen donor atoms. These compounds readily form stable complexes with a wide array of transition metals, leading to diverse applications in catalysis, materials science, and medicinal chemistry. However, specific research into the coordination properties of this compound is not found in the current body of scientific literature.

Investigations into the electronic and vibrational changes upon complexation, typically studied using UV-Vis and IR spectroscopy, have not been reported for metal complexes of this compound. Such studies are crucial for understanding the nature of the metal-ligand bond and the electronic structure of the resulting complexes. The characteristic shifts in the vibrational frequencies of the C=S and N-H bonds in the IR spectrum upon coordination to a metal center, a hallmark of thiourea complexation, have not been documented for this specific ligand. Similarly, UV-Vis spectroscopic data, which would provide insights into the d-d transitions of the metal ions and charge transfer bands within the complex, are unavailable.

Furthermore, there is a lack of information regarding the magnetic properties of any potential this compound metal complexes. Magnetic susceptibility measurements are fundamental in determining the oxidation state and spin state of the central metal ion, as well as understanding the geometry of the coordination sphere. Without such data, the magnetic behavior of these hypothetical complexes remains purely speculative.

In tandem with experimental work, theoretical studies employing computational methods like Density Functional Theory (DFT) are invaluable for gaining a deeper understanding of the coordination bonding and electronic structure of metal complexes. Such theoretical investigations can predict geometries, analyze bond energies, and rationalize spectroscopic and magnetic properties. However, no theoretical studies on the coordination of this compound to metal centers have been published.

Advanced Analytical Applications and Methodologies

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are fundamental in the analysis of (2-Propoxyphenyl)thiourea, enabling its separation from impurities and its quantification in different matrices.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the quantitative analysis of this compound. Reversed-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase, such as a C18-bonded silica (B1680970) column, is used with a polar mobile phase. This setup allows for the efficient separation of thiourea (B124793) derivatives based on their hydrophobicity.

The retention of this compound is influenced by the composition of the mobile phase, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). The propoxy group on the phenyl ring increases the compound's hydrophobicity compared to unsubstituted phenylthiourea, leading to a longer retention time on a C18 column. UV detection is generally suitable for quantification, as the aromatic ring and the thiocarbonyl group exhibit strong absorbance in the UV region, typically around 230-280 nm nih.gov. The method's sensitivity and accuracy make it ideal for determining the purity of synthesized batches and for quantifying the compound in various samples.

For the analysis of polar thiourea compounds that show poor retention on traditional C18 columns, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative chromforum.org. While specific HPLC methods for this compound are not extensively documented, methods for analogous compounds provide a solid foundation for method development. For instance, a rapid LC method was developed for the determination of thiourea in industrial and environmental samples using a C18 column with water as the eluent nih.gov. Similarly, methods for separating other substituted phenylthioureas have been established sielc.comsielc.com.

Table 1: Representative HPLC Parameters for Analysis of Thiourea Derivatives

| Parameter | Typical Conditions |

|---|---|

| Column | C18-bonded silica (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water or Methanol:Water gradient or isocratic elution |

| Detector | UV-Vis at 230-280 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

This table presents generalized conditions and would require optimization for the specific analysis of this compound.

Thin-Layer Chromatography (TLC) is an invaluable technique for monitoring the progress of the synthesis of this compound. Its simplicity, speed, and low cost make it ideal for qualitatively tracking the conversion of reactants to products. In a typical setup, a small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica gel) alongside the starting materials (2-propoxy-aniline and an isothiocyanate precursor) and a pure sample of the product, if available youtube.com.

The plate is then developed in a suitable mobile phase, which is a solvent system optimized to achieve good separation between the reactants and the product. The polarity of the solvent system is a critical parameter; a mixture of a nonpolar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is often used. Due to the presence of the polar thiourea group, this compound is expected to be more polar than its aniline (B41778) precursor.

After development, the spots are visualized, typically under UV light, where the aromatic rings of the compounds will fluoresce or absorb light. The disappearance of the starting material spots and the appearance and intensification of the product spot indicate the progression of the reaction. The relative positions of the spots (retention factor, Rf) provide information about the relative polarities of the compounds.

Table 2: Hypothetical TLC Monitoring of this compound Synthesis

| Time Point | Reactant Spot (2-propoxyaniline) | Product Spot (this compound) |

|---|---|---|

| 0 hours | Intense | Not visible |

| 2 hours | Moderate | Faint |

| 4 hours | Faint | Moderate |

| 6 hours | Not visible | Intense |

This table illustrates the expected qualitative changes on a TLC plate during the synthesis.

Electrochemical Properties and Voltammetric Analysis

The electrochemical behavior of this compound can be investigated using voltammetric techniques such as cyclic voltammetry (CV) and square-wave voltammetry (SWV). These methods provide insights into the redox properties of the molecule and can be developed into sensitive analytical methods for its determination. The thiourea moiety is electrochemically active and can undergo oxidation at a suitable electrode surface, such as a glassy carbon electrode researchgate.net.

The oxidation process is generally irreversible and can be influenced by the pH of the supporting electrolyte researchgate.net. The presence of the electron-donating propoxy group on the phenyl ring may influence the oxidation potential of the thiourea group. Studies on similar N-aroyl-N'-phenylthioureas have shown that the substituents on the aromatic ring affect the reduction and oxidation potentials of the molecule mdpi.com.

Voltammetric methods can offer high sensitivity and are often used for the determination of trace amounts of electroactive compounds. A square-wave voltammetric method was proposed for the determination of thiourea with a low detection limit researchgate.net. Similar methodologies could be adapted for the quantitative analysis of this compound in various samples.

Table 3: Expected Electrochemical Data for this compound based on Analogous Compounds

| Technique | Parameter | Expected Value/Observation |

|---|---|---|

| Cyclic Voltammetry (CV) | Oxidation Potential (Epa) | Irreversible anodic peak |

| Square-Wave Voltammetry (SWV) | Peak Potential (Ep) | Well-defined peak suitable for quantification |

| Effect of pH | Ep vs. pH | Potential may shift with changing pH, indicating proton involvement in the electrode reaction |

This table provides expected electrochemical characteristics based on studies of other thiourea derivatives.

Development of Analytical Probes or Sensors Incorporating Thiourea Scaffolds

The thiourea scaffold is well-known for its ability to act as a ligand and form stable complexes with various metal ions, particularly heavy metals like mercury, lead, and cadmium nih.govannexechem.comanalis.com.my. The sulfur and nitrogen atoms of the thiourea group can act as binding sites. This property can be exploited to develop analytical probes and sensors for the detection of these metal ions.

This compound could serve as a key component in such sensors. The incorporation of a chromophore or fluorophore into the molecular structure, or the inherent changes in its spectroscopic properties upon metal binding, can be used for colorimetric or fluorometric detection. The binding of a metal ion to the thiourea moiety can lead to a change in the absorption or emission spectrum of the molecule, allowing for the quantitative determination of the metal ion concentration.

The development of such sensors is an active area of research, with numerous studies reporting on thiourea derivatives as chemosensors for environmental and biological monitoring nih.gov. The propoxy group in this compound can be modified to tune the solubility and selectivity of the sensor for specific applications.

Table 4: Examples of Thiourea-Based Sensors and their Target Analytes

| Thiourea Derivative | Target Analyte | Detection Method |

|---|---|---|

| 1-(2-aminophenyl)-3-(naphthlene-1-yl)thiourea | Hg2+ | UV-Vis Titration, Naked-eye |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Hg2+ | Spectrofluorimetry |

This table showcases the versatility of the thiourea scaffold in sensor applications.

Microfluidic Synthesis and High-Throughput Screening Methodologies

Modern drug discovery and materials science increasingly rely on high-throughput methodologies to accelerate the pace of research. Microfluidic synthesis offers a platform for the rapid, automated, and controlled synthesis of libraries of compounds, including derivatives of this compound mdpi.com. By manipulating small volumes of reagents in microchannels, it is possible to efficiently screen various reaction conditions and synthesize a diverse range of analogues for further testing.

Following synthesis, high-throughput screening (HTS) can be employed to rapidly evaluate the biological or chemical properties of these compounds ewadirect.comsouthernresearch.org. For example, if this compound and its derivatives are being investigated as potential enzyme inhibitors, HTS assays can be used to screen thousands of compounds against a specific biological target in a short period. This combination of automated synthesis and rapid screening significantly shortens the discovery and optimization timeline. The use of automated systems also reduces the potential for human error and minimizes the consumption of expensive reagents mdpi.com.

Table 5: Advantages of High-Throughput Screening (HTS) in Compound Evaluation

| Advantage | Description |

|---|---|

| Speed | Allows for the rapid testing of large numbers of compounds. |

| Miniaturization | Reduces the consumption of reagents and test compounds. |

| Automation | Increases precision and reduces the potential for human error. |

| Data Generation | Produces large datasets for structure-activity relationship (SAR) studies. |

Future Research Directions and Unexplored Academic Avenues

Investigation of Novel, Sustainable Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes is a paramount goal in modern chemistry. Future research should focus on novel and sustainable methodologies for the synthesis of (2-Propoxyphenyl)thiourea, moving beyond traditional methods that may involve hazardous reagents or produce significant waste.

Furthermore, the use of green solvents and catalysts should be investigated. Water, supercritical fluids, or bio-based solvents could replace traditional volatile organic compounds. Heterogeneous catalysts, which can be easily recovered and reused, would offer a more sustainable alternative to homogeneous catalysts. For instance, solid-supported catalysts could be employed for the key C-N bond-forming reactions.

Microwave-assisted and flow chemistry techniques also present exciting opportunities. Microwave irradiation can dramatically reduce reaction times and improve yields, often under solvent-free conditions. Flow chemistry, where reagents are continuously pumped through a reactor, allows for precise control over reaction parameters, enhanced safety, and easier scalability, all of which are crucial for sustainable chemical production.

A comparative table of potential synthetic methodologies is presented below:

| Methodology | Potential Advantages | Research Focus |

| One-Pot Synthesis | Reduced waste, time, and energy | Optimization of reaction conditions for sequential reactions. |

| Green Solvents/Catalysts | Lower environmental impact, catalyst recyclability | Screening of benign solvents and development of robust heterogeneous catalysts. |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields | Exploration of solvent-free conditions and optimization of microwave parameters. |

| Flow Chemistry | Scalability, safety, precise control | Design of continuous flow reactors and optimization of reaction parameters. |

Exploration of Advanced Spectroscopic and Structural Techniques for Deeper Insight

A thorough understanding of the molecular structure and electronic properties of this compound is fundamental to unlocking its potential. While standard spectroscopic techniques like NMR and IR provide basic structural information, advanced methods can offer deeper insights.

Solid-state NMR (ssNMR) spectroscopy would be invaluable for characterizing the compound in its crystalline form. This technique can provide information about intermolecular interactions, polymorphism, and the local environment of atoms within the crystal lattice, which are not accessible from solution-state NMR.

Advanced X-ray diffraction techniques , such as single-crystal X-ray crystallography, are essential for unequivocally determining the three-dimensional molecular structure. This would reveal precise bond lengths, bond angles, and the conformation of the propoxy group relative to the thiourea (B124793) moiety. Such data is critical for understanding steric and electronic effects and for validating computational models.

Terahertz (THz) spectroscopy is an emerging technique that can probe low-frequency vibrational modes corresponding to intermolecular interactions like hydrogen bonding. For this compound, THz spectroscopy could provide a unique fingerprint of its solid-state packing and hydrogen-bonding network.

The application of these advanced techniques is summarized in the following table:

| Technique | Information Gained | Research Implication |

| Solid-State NMR (ssNMR) | Intermolecular interactions, polymorphism | Understanding solid-state behavior and material properties. |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure | Validation of computational models, understanding structure-property relationships. |

| Terahertz (THz) Spectroscopy | Low-frequency vibrational modes (e.g., hydrogen bonding) | Characterization of intermolecular forces and crystal packing. |

Expansion of Computational Modeling to Predict Complex Interactions and Reactivity

Computational chemistry offers a powerful tool to complement experimental studies by providing detailed insights into the behavior of molecules at the atomic level. For this compound, computational modeling can be employed to predict its properties and guide experimental design.

Density Functional Theory (DFT) calculations can be used to optimize the molecular geometry, calculate spectroscopic properties (such as IR and NMR spectra for comparison with experimental data), and analyze the electronic structure. This can help in understanding the distribution of electron density and identifying reactive sites within the molecule.

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in various solvents or in the presence of other molecules. This is particularly relevant for predicting its behavior in solution and its potential to interact with biological targets or other chemical species.

Quantum Theory of Atoms in Molecules (QTAIM) analysis can be applied to the calculated electron density to characterize the nature of chemical bonds and non-covalent interactions, such as hydrogen bonds and van der Waals forces. This would provide a quantitative understanding of the forces that govern the structure and assembly of this compound molecules.

The following table outlines the potential applications of computational modeling:

| Modeling Technique | Predicted Properties | Research Application |

| Density Functional Theory (DFT) | Optimized geometry, electronic structure, spectroscopic properties | Guiding synthesis, interpreting experimental data. |

| Molecular Dynamics (MD) | Dynamic behavior in solution, intermolecular interactions | Predicting solubility, binding affinities, and self-assembly. |

| QTAIM | Nature of chemical bonds and non-covalent interactions | Understanding the forces driving molecular structure and supramolecular assembly. |

Rational Design and Synthesis of Advanced Derivatives for Specific Chemical Transformations or Material Science Applications

The this compound scaffold can be systematically modified to create a library of derivatives with tailored properties for specific applications. Rational design, guided by computational predictions, will be key to this endeavor.

For applications in catalysis , derivatives could be designed to act as organocatalysts. The thiourea moiety is known to act as a hydrogen-bond donor, which can activate electrophiles. By introducing specific functional groups on the phenyl ring or at the other nitrogen atom of the thiourea, it may be possible to create catalysts for various organic transformations, such as asymmetric synthesis.

In material science , derivatives of this compound could be explored for the development of novel polymers or functional materials. For example, incorporating polymerizable groups would allow for its integration into polymer chains, potentially imparting unique optical or electronic properties. The ability of the thiourea group to coordinate with metal ions also opens up possibilities for creating metal-organic frameworks (MOFs) or coordination polymers with interesting structural and functional characteristics.

The design of derivatives with specific functionalities is outlined below:

| Application Area | Design Strategy | Potential Functionality |

| Catalysis | Introduction of chiral auxiliaries or other catalytic moieties. | Asymmetric organocatalysis. |

| Material Science | Incorporation of polymerizable groups or metal-coordinating sites. | Functional polymers, metal-organic frameworks. |

Integration into Supramolecular Chemistry and Self-Assembly Processes

The thiourea group is an excellent hydrogen-bond donor and acceptor, making this compound a promising building block for supramolecular chemistry and the construction of self-assembled materials.

Future research should investigate the self-assembly of this compound in both the solid state and in solution. The interplay between the N-H---S=C hydrogen bonds of the thiourea moiety and potential weaker interactions involving the propoxy group and the aromatic ring could lead to the formation of well-defined supramolecular architectures, such as one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks.

The formation of co-crystals with other molecules could also be explored. By co-crystallizing this compound with complementary hydrogen-bonding partners, it may be possible to create new crystalline materials with modified physical properties, such as solubility, melting point, and stability.

Furthermore, the potential for this compound and its derivatives to form gels in certain solvents should be investigated. The formation of supramolecular gels is driven by the self-assembly of molecules into long, entangled fibers that immobilize the solvent. Such materials could have applications in areas like drug delivery and tissue engineering.

The avenues for supramolecular chemistry research are summarized in the table below:

| Research Area | Focus | Potential Outcome |

| Self-Assembly | Study of hydrogen bonding and other non-covalent interactions. | Formation of ordered supramolecular architectures. |

| Co-crystallization | Combination with complementary molecules. | Creation of new materials with tailored properties. |

| Gelation | Investigation of self-assembly in solution. | Development of novel supramolecular gels. |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.